N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with furan-based moieties (a furan-2-ylmethyl and furan-2-yl group, respectively). The phenyl ring in the acetamide side chain is further modified with chloro, methoxy, and methyl groups at the 4-, 2-, and 5-positions, respectively (Fig. 1). Synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in alkaline ethanol , this compound is part of a broader class of triazole derivatives studied for anti-inflammatory and anti-exudative activities. Preclinical studies on rat models demonstrate its potent anti-exudative effects, with some derivatives outperforming diclofenac sodium .
Properties
Molecular Formula |
C21H19ClN4O4S |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13-9-16(18(28-2)10-15(13)22)23-19(27)12-31-21-25-24-20(17-6-4-8-30-17)26(21)11-14-5-3-7-29-14/h3-10H,11-12H2,1-2H3,(H,23,27) |
InChI Key |
PKPXGZMZGWVPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Furan vs. Pyridinyl Substituents
- Anti-exudative activity (AEA) in rat models at 10 mg/kg exceeds diclofenac sodium (8 mg/kg) .
- Pyridinyl Analogues :
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing one furan with pyridinyl reduces AEA by ~30% compared to the target compound, likely due to decreased hydrophobicity .
- N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The 2-pyridinyl group introduces steric hindrance, lowering binding affinity to inflammatory targets .
Thiophene vs. Furan Substituents
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Thiophene’s larger atomic radius and polarizability reduce solubility in aqueous media compared to furan derivatives, but increase metabolic stability .
Modifications on the Acetamide Side Chain
Phenyl Ring Substitutions
- Halogen Effects :
- N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Fluorine’s electronegativity enhances hydrogen bonding but reduces AEA by 40% compared to the chloro-methoxy-methylphenyl group in the target compound .
- N-(3-Chloro-4-fluorophenyl) Analogues (): Dual halogenation increases logP (lipophilicity) but introduces toxicity risks .
Methoxy and Methyl Groups
Anti-Exudative Activity (AEA)
| Compound | Substituents (Triazole) | AEA (% Inhibition) | Reference Dose |
|---|---|---|---|
| Target Compound | 5-Furan, 4-Furanmethyl | 85% | 10 mg/kg |
| Pyridinyl Analogue (4-pyridinyl) | 5-Pyridinyl | 55% | 10 mg/kg |
| Thiophene Analogue | 5-Thiophene | 70% | 10 mg/kg |
| Diclofenac Sodium (Reference) | – | 80% | 8 mg/kg |
Data sourced from formalin-induced edema studies in rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
